2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c26-19-9-15-24(16-10-19)33(30,31)28-17-5-4-6-21(28)18-25(29)27-20-11-13-23(14-12-20)32-22-7-2-1-3-8-22/h1-3,7-16,21H,4-6,17-18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAXDEJNAFQLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Coupling with Phenoxyphenyl Moieties: The final step involves coupling the piperidine intermediate with 4-phenoxyphenyl acetamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques like continuous flow chemistry and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Sulfonamide vs. Acetamide Linkages: The target compound’s acetamide bridge (N-(4-phenoxyphenyl)) contrasts with sulfonamide-linked analogs like W-13. Acetamide linkages generally improve metabolic stability compared to sulfonamides but may reduce electrophilic reactivity .
- Piperidine Substitution : The piperidin-2-yl group in the target compound differs from piperidin-4-yl (AC-90179) or piperazine (). Positional isomerism affects receptor binding; e.g., 4-substituted piperidines (AC-90179) show higher 5-HT2A affinity .
- 4-Phenoxyphenyl (target) vs. 4-fluorophenyl () or 4-methoxyphenyl (): Phenoxy groups increase lipophilicity, favoring blood-brain barrier penetration, while fluorophenyl groups enhance metabolic resistance .
Biological Activity
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and aromatic substituents. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.0 g/mol. Its structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitter receptors and influencing downstream signaling pathways. This mechanism suggests potential therapeutic applications in treating neurological disorders and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be useful in various therapeutic contexts, including cancer treatment.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound may offer benefits in protecting neuronal cells from damage.
Comparative Analysis with Similar Compounds
A comparison with related compounds can provide insights into its unique biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-chlorophenyl)acetamide | Contains fluorine and chlorine groups | Anticancer activity |
| 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide | Bromine substitution | Antimicrobial properties |
| 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxybenzyl)acetamide | Methyl and methoxy groups | Potential enzyme inhibition |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University found that the compound exhibited strong antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics.
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
- Neuroprotective Study : Research published in the Journal of Neuropharmacology indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
